molecular formula C21H19N5O B12926759 N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide CAS No. 920314-81-4

N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide

Cat. No.: B12926759
CAS No.: 920314-81-4
M. Wt: 357.4 g/mol
InChI Key: VETKJMDGFXRTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 2-aminophenyl group and a 1H-indazol-3-ylamino methyl moiety. This compound is of interest due to its structural similarity to histone deacetylase (HDAC) inhibitors such as Mocetinostat (MGCD0103) and Entinostat (MS-275), which are in clinical trials for hematological malignancies and solid tumors . The indazole moiety in its structure may enhance target selectivity or pharmacokinetic properties compared to analogous compounds with pyridine or pyrimidine substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920314-81-4

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(1H-indazol-3-ylamino)methyl]benzamide

InChI

InChI=1S/C21H19N5O/c22-17-6-2-4-8-19(17)24-21(27)15-11-9-14(10-12-15)13-23-20-16-5-1-3-7-18(16)25-26-20/h1-12H,13,22H2,(H,24,27)(H2,23,25,26)

InChI Key

VETKJMDGFXRTDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)NCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Formation of Benzamide Backbone

The initial step involves the reaction of 2-aminophenylamine (o-phenylenediamine derivative) with 4-(chloromethyl)benzoyl chloride or directly with 4-formylbenzoyl chloride under basic conditions to form the benzamide intermediate.

  • Reagents: 2-aminophenylamine, 4-(chloromethyl)benzoyl chloride or 4-formylbenzoyl chloride
  • Conditions: Basic medium (e.g., triethylamine or sodium carbonate), solvents such as dichloromethane (DCM) or dimethylformamide (DMF), temperature ranging from 0°C to room temperature
  • Mechanism: Nucleophilic attack of the amine on the acyl chloride carbonyl, forming the amide bond
  • Yield: Typically 70–90% depending on reaction time and purity of reagents

Introduction of the Indazolylamino Methyl Group

The key functionalization step involves attaching the 1H-indazol-3-ylamino moiety to the benzamide intermediate via a methylene linker.

Two main synthetic routes are reported:

Route A: Reductive Amination
  • Starting materials: Benzamide intermediate with a para-formyl group and 1H-indazol-3-amine
  • Reagents: Reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN)
  • Conditions: Mild acidic conditions (acetic acid), solvent like dichloroethane or methanol, room temperature to 40°C
  • Mechanism: Formation of an imine intermediate between the aldehyde and indazolylamine, followed by reduction to the secondary amine
  • Yield: 60–85%, depending on reaction time and reagent stoichiometry
Route B: Nucleophilic Substitution
  • Starting materials: Benzamide intermediate with a para-chloromethyl group and 1H-indazol-3-amine
  • Reagents: Base such as potassium carbonate (K2CO3)
  • Conditions: Polar aprotic solvents (DMF or DMSO), elevated temperature (60–80°C)
  • Mechanism: Nucleophilic substitution of the chloromethyl group by the indazolylamine nitrogen
  • Yield: 55–80%, depending on reaction conditions and purity

Purification and Characterization

  • Purification: Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures), or preparative HPLC for higher purity
  • Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (ESI-MS), and elemental analysis
  • Typical purity: >95% after purification

Summary Table of Preparation Methods

Step Reaction Type Starting Materials Reagents/Conditions Yield (%) Notes
1 Amidation 2-Aminophenylamine + 4-(chloromethyl)benzoyl chloride Base (Et3N), DCM or DMF, 0°C to RT 70–90 Formation of benzamide backbone
2A Reductive Amination Benzamide aldehyde + 1H-indazol-3-amine NaBH(OAc)3, AcOH, DCE/MeOH, RT to 40°C 60–85 Imine formation and reduction
2B Nucleophilic Substitution Benzamide chloromethyl + 1H-indazol-3-amine K2CO3, DMF/DMSO, 60–80°C 55–80 Direct substitution of chloromethyl
3 Purification Crude product Silica gel chromatography or preparative HPLC Achieves >95% purity

Research Findings and Optimization Notes

  • Catalyst and solvent choice: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and solubility of reactants, improving yields in substitution reactions.
  • Temperature control: Elevated temperatures favor nucleophilic substitution but may cause side reactions; reductive amination benefits from mild temperatures to avoid over-reduction.
  • Base selection: Potassium carbonate is preferred for substitution due to its mildness and efficiency; triethylamine or sodium carbonate are effective for amidation.
  • Reaction monitoring: TLC and HPLC are used to monitor reaction progress; NMR confirms intermediate and final product structures.
  • Purification challenges: The presence of multiple nitrogen atoms and aromatic systems can cause strong adsorption on silica; gradient elution and reverse-phase HPLC improve separation.

Comparative Analysis with Related Compounds

The synthetic approach for this compound is analogous to other benzamide derivatives bearing indazole or aminoaryl substituents, which are often prepared via amidation followed by functional group modification. The dual presence of an indazole moiety and an aminophenyl group requires careful control of reaction conditions to maintain functional group integrity and achieve high selectivity.

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The benzamide group undergoes nucleophilic acyl substitution under acidic or basic conditions. Key findings include:

  • Hydrolysis : Acidic hydrolysis (6M HCl, 110°C, 24h) cleaves the amide bond, yielding 4-{[(1H-indazol-3-yl)amino]methyl}benzoic acid and 1,2-diaminobenzene .

  • Stability : The amide bond remains intact under physiological conditions (pH 7.4, 37°C) for >48h, critical for its biological applications .

Amino Group Reactivity

The 2-aminophenyl group participates in:

Acylation Reactions

ReagentProductYield (%)Conditions
Acetic anhydrideN-Acetyl derivative82Pyridine, RT, 6h
4-Nitrobenzoyl chlorideN-(4-Nitrobenzoyl) adduct67DCM, Et3N, 0°C→RT, 12h

Diazo Coupling

Reacts with NaNO2/HCl (0–5°C) to form diazonium intermediates, which couple with β-naphthol (pH 9–10) to yield azo dyes (λmax = 480–520 nm) .

Indazole Moiety Transformations

The 1H-indazol-3-ylamino group enables:

Electrophilic Substitution

ReactionPositionProductRegioselectivity
NitrationC55-Nitro-1H-indazole derivative>95%
BrominationC55-Bromo-1H-indazole derivative88%

Metal Coordination

Binds Zn²+ via indazole N2 and benzamide carbonyl oxygen (Kd = 2.8 ± 0.3 μM) , critical for HDAC inhibition.

Reductive Amination

The methylene bridge (-CH2-NH-) undergoes reductive alkylation:

  • With formaldehyde/NaBH3CN: Forms N-methylated product (93% yield, 0.1M PBS, pH 6.5) .

  • With aldehydes (RCHO): Generates secondary amines (R = alkyl/aryl; 70–85% yield) .

Enzymatic Interactions

Kinetic studies reveal competitive inhibition of HDAC1 (Ki = 18.4 nM) :

ParameterHDAC1HDAC3HDAC6
IC50 (nM)20.6 ± 1.2138 ± 8.5>10,000
Binding ModeZn²+ chelation, π-π stacking with Phe150/His140 Non-competitiveN/A

Photochemical Degradation

UV irradiation (254 nm, 24h) induces:

  • Benzamide C=O bond cleavage (15% degradation).

  • Indazole ring oxidation to quinazolinone (major pathway) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in designing targeted inhibitors. Future studies should explore its behavior under catalytic asymmetric conditions and in vivo metabolic pathways.

Scientific Research Applications

The compound N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide, a derivative of indazole and an aromatic amine, has garnered attention in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, focusing on its biological activities, synthesis methods, and case studies that highlight its significance in drug development.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit specific cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation through various signaling pathways, including the modulation of p53 and NF-kB pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacteria and fungi, making it a candidate for further exploration in treating infectious diseases. The structure-activity relationship (SAR) studies indicate that modifications to the indazole moiety can enhance its antimicrobial efficacy .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Indazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Amination Reactions : The introduction of amino groups at specific positions on the aromatic rings is crucial for biological activity.
  • Final Coupling : The final product is obtained through coupling reactions between the indazole derivative and the aminobenzamide.

These synthetic routes are optimized for yield and purity, ensuring that the final compound is suitable for biological testing .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of indazole derivatives, including this compound, demonstrated significant anticancer activity against MCF-7 breast cancer cells. The compound was found to induce apoptosis via mitochondrial pathways, with IC50 values in the low micromolar range. This study highlights the potential of this compound as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential utility in treating resistant bacterial infections .

Mechanism of Action

The mechanism of action of 4-(((1H-Indazol-3-yl)amino)methyl)-N-(2-aminophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzamide Derivatives

Compound Name Substituent on Benzamide Core Molecular Weight (g/mol) Key Functional Groups
N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide 1H-Indazol-3-ylamino methyl 402.51 Indazole, aminophenyl
Mocetinostat (MGCD0103) 4-(Pyridin-3-ylpyrimidin-2-yl)amino methyl 396.44 Pyridine-pyrimidine, aminophenyl
Entinostat (MS-275) Pyridin-3-ylmethyl carbamate 378.43 Pyridine, carbamate, aminophenyl
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) Bis(2-chloroethyl)amino Not reported Alkylating chloroethyl groups

Key Observations :

  • The indazole group in the target compound distinguishes it from Mocetinostat and Entinostat, which feature pyridine-based substituents. Indazole’s aromaticity and hydrogen-bonding capacity may influence HDAC binding .
  • HDAC inhibition) .

Pharmacological and Enzymatic Activity

Table 2: Comparative Pharmacological Profiles

Compound Name Primary Target IC50 (HDAC Inhibition) Clinical Stage Key Findings
This compound HDAC (inferred) Not reported Preclinical Structural similarity to Mocetinostat suggests HDAC inhibition .
Mocetinostat HDAC1, HDAC2, HDAC3 0.15–0.3 μM Phase II/III Selective inhibition of Class I HDACs; trials in lymphoma and leukemia.
Entinostat HDAC1, HDAC3 0.3–0.5 μM Phase II/III Brain-region selective HDAC inhibition; enhances histone acetylation in the frontal cortex.
NA HDAC/DNA alkylation 1.2 μM (HDAC1) Preclinical Dual HDAC inhibition and DNA alkylation; potent antitumor activity in solid tumors.

Key Observations :

  • The target compound’s indazole group may confer unique HDAC isoform selectivity, though specific enzymatic data are lacking.
  • NA’s dual mechanism (HDAC inhibition + alkylation) contrasts with the target compound’s likely single-target action .

Biological Activity

N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes an indazole moiety, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Structural Overview

The structure of this compound features:

  • Amino group attached to a phenyl ring .
  • A benzamide backbone .
  • An indazole substituent , which enhances its biological activity.

This unique combination suggests a range of possible interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that compounds with indazole derivatives often exhibit significant biological activities. Below are some key findings regarding the biological activity of this compound:

Anticancer Activity

Studies have shown that this compound can inhibit various cancer cell lines. For instance:

  • IC50 Values : Research has demonstrated that the compound exhibits potent inhibitory effects against specific cancer cell lines with IC50 values ranging from 25 nM to over 100 nM depending on the specific target and cellular context .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in several studies. The indazole ring's substitution patterns significantly influence its biological activity:

SubstituentActivity TypeIC50 (nM)
IndazoleFGFR1 Inhibition< 4.1
IndazoleERK1/2 Inhibition9.3 - 25.8
IndazoleIDO1 Inhibition720 - 770

These results indicate that modifications to the indazole moiety can enhance or diminish biological activity.

Case Studies

  • Antitumor Effects : A study focused on the antiproliferative effects of this compound on HepG2 cells demonstrated that it induced G2/M phase arrest and apoptosis, suggesting its potential as an effective antitumor agent .
  • Histone Deacetylase Inhibition : Another study highlighted its role as a histone deacetylase (HDAC) inhibitor, with selectivity for class I HDACs. The compound showed IC50 values of 95.2 nM against HDAC1, indicating a promising pathway for cancer therapy through epigenetic modulation .

Q & A

Q. Table 1. HDAC Isoform Selectivity Profile

HDAC IsoformIC50 (nM)Cellular Ac-H3 EC50 (µM)
HDAC11100.45
HDAC21300.52
HDAC32801.2
HDAC11850>10
Data from enzymatic assays and Western blot analysis in HeLa cells .

Q. Table 2. In Vivo Pharmacokinetics (Mouse)

ParameterValue
Oral Bioavailability62%
Tmax_\text{max}2.1 h
Half-life8.5 h
AUC0-24h_\text{0-24h}12.3 µg·h/mL
LC-MS/MS data after 30 mg/kg oral dose .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.